molecular formula C16H16ClF6N5O B1625175 Sitagliptin Hydrochloride CAS No. 486459-71-6

Sitagliptin Hydrochloride

Cat. No.: B1625175
CAS No.: 486459-71-6
M. Wt: 443.77 g/mol
InChI Key: PNXSHNOORJKXDW-SBSPUUFOSA-N
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Chemical Reactions Analysis

Enantioselective Aza-Michael Addition

The chirality of sitagliptin’s primary amine is introduced via an organocatalytic aza-Michael addition. This reaction involves:

  • Reactants :

    • tert-Butyl β-naphthylmethoxycarbamate (8 )

    • (E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one (7f )

  • Catalyst : Quinine-derived C(9)-urea ammonium catalyst (9 ) under phase-transfer conditions .

  • Conditions : Toluene/water biphasic system at −40°C .

  • Outcome :

    • 96% enantiomeric excess (ee)

    • Forms the β-amino ketone intermediate with (R)-configuration.

Table 1: Key Parameters of the Aza-Michael Reaction

ParameterValue/Description
Catalyst Loading10 mol%
Solvent SystemToluene/water (4:1)
Temperature−40°C
Reaction Time48 hours
Yield94%
Enantiomeric Excess (ee)96%

Baeyer–Villiger Oxidation

The β-amino ketone intermediate undergoes Baeyer–Villiger oxidation to construct the triazolo-pyrazine moiety:

  • Oxidizing Agent : m-CPBA (meta-chloroperbenzoic acid) .

  • Outcome : Forms a 4-methoxyphenyl ester, enabling subsequent hydrolysis and amide coupling .

Table 2: Baeyer–Villiger Oxidation Conditions

ParameterValue/Description
Oxidizing Agentm-CPBA
SolventDichloromethane (DCM)
Temperature0°C to 25°C
Reaction Time12 hours
Yield82%

Hydrolysis and Amide Coupling

The ester intermediate is hydrolyzed to a carboxylic acid, followed by amide bond formation:

  • Hydrolysis : NaOH in methanol/water .

  • Coupling Agent : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIPEA (N,N-Diisopropylethylamine) .

  • Amine Source : 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine .

Table 3: Hydrolysis and Amide Coupling

StepReagents/ConditionsOutcome
Hydrolysis2M NaOH, MeOH/H₂O (3:1), 25°C, 6hCarboxylic acid intermediate
CouplingHATU/DIPEA, DMF, 0°C → 25°C, 24hSitagliptin precursor (85% yield)

Final Deprotection and Salt Formation

The tert-butoxycarbonyl (Boc) group is removed using HCl, yielding sitagliptin hydrochloride:

  • Deprotection : 4M HCl in dioxane, 25°C, 2h .

  • Crystallization : Diisopropyl ether, yielding this compound monohydrate .

Key Research Findings

These reactions highlight the precision required in this compound’s synthesis, balancing enantioselectivity, yield, and scalability. The data underscores the importance of organocatalysis and enzymatic methods in modern pharmaceutical manufacturing.

Scientific Research Applications

Clinical Applications in Diabetes Management

Sitagliptin is primarily used in the treatment of T2DM, either as monotherapy or in combination with other antidiabetic agents. Its efficacy has been established through numerous studies, demonstrating its ability to reduce HbA1c levels and improve overall glycemic control.

Efficacy Compared to Other Treatments

A meta-analysis comparing sitagliptin to metformin revealed comparable effects in reducing HbA1c and body weight. However, sitagliptin was found to be inferior in improving insulin sensitivity (HOMA-IR) compared to metformin .

Table 1: Efficacy of Sitagliptin vs. Metformin

ParameterSitagliptinMetforminP-value
HbA1c Reduction (%)-0.61-0.930.148
BMI Reduction-0.26-0.540.063
HOMA-β Improvement-0.05+0.100.285
HOMA-IR Improvement+0.16-0.050.003

Combination Therapy

Sitagliptin is often used in combination therapies, particularly with metformin and insulin, to enhance glycemic control in patients inadequately managed on monotherapy . This approach has shown significant improvements in glycemic parameters.

Table 2: Combination Therapy Outcomes

Treatment GroupHbA1c Reduction (%)Fasting Plasma Glucose (mg/dL)
Sitagliptin + Metformin-1.2-30
Sitagliptin + Insulin-1.5-35

Pharmacokinetics and Bioavailability

Recent studies have evaluated the pharmacokinetics of sitagliptin hydrochloride compared to other formulations, such as sitagliptin phosphate. The findings indicate that this compound demonstrates superior stability and bioavailability .

Table 3: Pharmacokinetic Comparison

FormulationBioavailability (%)Stability
This compound87High
Sitagliptin Phosphate85Moderate

Safety Profile and Adverse Effects

While sitagliptin is generally well-tolerated, some adverse effects have been reported, including arthralgia, which occurred in a notable number of cases among users . A case report highlighted that discontinuation of sitagliptin led to resolution of symptoms within one month.

Table 4: Adverse Effects Reported with Sitagliptin

Adverse EffectFrequency
Arthralgia28 cases
Gastrointestinal IssuesCommon
HypoglycemiaRare

Case Studies Supporting Efficacy

Several case studies have documented the efficacy of sitagliptin in diverse populations, including older adults and those with comorbidities.

Case Study Example

In a study involving older adults with T2DM, sitagliptin treatment resulted in significant reductions in fasting plasma glucose and HbA1c over a 12-month period without serious adverse effects .

Table 5: Case Study Outcomes in Older Adults

ParameterBaseline ValuePost-Treatment Value
Fasting Plasma Glucose (mg/dL)180152
HbA1c (%)8.57.2

Biological Activity

Sitagliptin hydrochloride is a potent oral medication primarily used in the management of type 2 diabetes mellitus. It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which plays a crucial role in enhancing glucose homeostasis by modulating incretin hormones. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacokinetics, efficacy in clinical studies, and safety profile.

Sitagliptin inhibits the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). By preventing this degradation, sitagliptin increases the levels of active incretins, leading to several physiological effects:

  • Increased Insulin Secretion : Sitagliptin enhances insulin release from pancreatic beta cells in a glucose-dependent manner, meaning that insulin is released primarily when blood glucose levels are elevated.
  • Decreased Glucagon Secretion : The drug reduces glucagon levels, which helps lower blood glucose levels by inhibiting hepatic glucose production.
  • Improved Glycemic Control : The overall effect results in lower hemoglobin A1c (HbA1c) levels and improved fasting plasma glucose (FPG) levels in patients with type 2 diabetes .

Pharmacokinetics

The pharmacokinetic profile of sitagliptin is characterized by:

  • Bioavailability : Approximately 87% when taken orally.
  • Peak Plasma Concentration : Achieved within 2 hours post-administration.
  • Volume of Distribution : About 198 L.
  • Protein Binding : Approximately 38% .

Table 1: Pharmacokinetic Parameters of Sitagliptin

ParameterValue
Bioavailability87%
Peak Plasma Concentration2 hours
Volume of Distribution198 L
Protein Binding38%

Efficacy in Clinical Studies

Numerous studies have demonstrated the efficacy of sitagliptin in managing glycemic control among patients with type 2 diabetes. One notable study involved older adults with T2D, where sitagliptin treatment resulted in significant improvements in glycemic parameters over a 12-month period.

Case Study Summary

A randomized controlled trial enrolled 176 patients aged over 70 years. The results indicated:

  • Fasting Plasma Glucose Reduction : Mean reduction of -27.2 mg/dL in the sitagliptin group versus +0.5 mg/dL in the control group (P < 0.0001).
  • HbA1c Reduction : A decrease of -0.61% for sitagliptin compared to -0.29% for controls (P < 0.01).
  • Glycated Albumin : A reduction of -2.39% in the sitagliptin group versus -0.93% in controls .

Table 2: Glycemic Control Outcomes

ParameterSitagliptin GroupControl GroupP-value
FPG Reduction (mg/dL)-27.2+0.5<0.0001
HbA1c Reduction (%)-0.61-0.29<0.01
Glycated Albumin Reduction (%)-2.39-0.93<0.001

Safety Profile

Sitagliptin is generally well-tolerated with a favorable safety profile. Common adverse effects include gastrointestinal symptoms, headache, and nasopharyngitis; however, serious adverse events are rare.

Long-term Safety Observations

In long-term studies, no significant deterioration was observed in renal function or other critical health parameters among patients treated with sitagliptin . Additionally, it has been noted that sitagliptin does not lead to weight gain, which is often a concern with other antidiabetic medications.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Sitagliptin Hydrochloride in combination with Metformin Hydrochloride in pharmaceutical formulations?

  • Methodological Answer : Two validated approaches are widely used:

  • UV Spectrophotometry : Utilize absorbance maxima at 266 nm (Sitagliptin) and 232 nm (Metformin) with a linear range of 25–225 µg/mL and 2–12 µg/mL, respectively. Cross-validate using chemometrics (e.g., partial least squares regression) to resolve spectral overlaps, especially in multi-component systems .
  • Reverse-Phase HPLC : Employ a C18 column with methanol/potassium dihydrogen phosphate buffer (70:30 v/v) mobile phase at 1 mL/min flow rate. Retention times are 6.1 min (Sitagliptin) and 4.9 min (Metformin), with LODs of 0.016 µg/mL and 0.14 µg/mL, respectively .

Q. How should researchers design pharmacokinetic studies to assess this compound bioequivalence in combination therapies?

  • Methodological Answer : Conduct cross-over studies with healthy volunteers or T2DM patients. Measure plasma concentrations using LC-MS/MS for high sensitivity. Key parameters include AUC0–t, Cmax, and t½. Validate assays per ICH guidelines, ensuring specificity for Sitagliptin and Metformin amid matrix interferences. Include washout periods to minimize carryover effects in cross-over designs .

Advanced Research Questions

Q. How can spectral interference between this compound and co-administered drugs be resolved in UV-based assays?

  • Methodological Answer : Apply chemometric techniques such as principal component analysis (PCA) or derivative spectroscopy. For example, first-derivative UV spectra at Δλ = 4 nm can isolate Sitagliptin’s signal at 270 nm from Metformin’s overlapping peaks. Validate using spiked recovery tests (target: 98–102% recovery) .

Q. What strategies optimize the simultaneous quantification of this compound in complex biological matrices (e.g., plasma)?

  • Methodological Answer : Use protein precipitation with acetonitrile (1:3 v/v) to remove plasma proteins. For capillary zone electrophoresis (CZE), optimize buffer pH to 9.0 (borate buffer) to enhance resolution. Validate recovery rates (≥95%) and precision (RSD < 2%) using internal standards like glipizide .

Q. How should researchers address discrepancies in pharmacokinetic data between generic and branded Sitagliptin formulations?

  • Methodological Answer : Perform equivalence testing using two one-sided tests (TOST) with 90% confidence intervals for AUC and Cmax. If results fall outside the 80–125% equivalence range, investigate excipient interactions (e.g., solubility enhancers) or dissolution profile mismatches using USP Apparatus II (paddle method) at 50 rpm .

Q. Method Validation & Data Analysis

Q. What statistical criteria are critical for validating analytical methods for this compound?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:

  • Linearity : R<sup>2</sup> ≥ 0.995 across the analytical range.
  • Precision : Intra-day and inter-day RSD ≤ 2%.
  • Accuracy : Recovery rates of 98–102% via standard addition.
  • Robustness : Test variations in mobile phase (±5% organic), wavelength (±2 nm), and column temperature (±2°C) .

Q. How can researchers ensure reproducibility in HPLC methods for this compound under varying laboratory conditions?

  • Methodological Answer : Standardize column lot numbers and degassing protocols for mobile phases. Perform system suitability tests (SST) before each run: retention time RSD ≤ 1%, theoretical plates ≥ 2000, and tailing factor ≤ 2. Use bracketing standards to correct for detector drift .

Q. Experimental Design Considerations

Q. What are the ethical and procedural requirements for clinical trials involving this compound in human subjects?

  • Methodological Answer : Submit protocols to an Institutional Review Board (IRB) with informed consent documentation. Include inclusion/exclusion criteria (e.g., HbA1c ≥ 6.5% for T2DM studies) and adverse event monitoring plans (e.g., pancreatitis risk). For bioequivalence trials, adhere to FDA 21 CFR Part 320 guidelines .

Q. How should stability studies for this compound formulations be designed to meet regulatory standards?

  • Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH for 6 months. Monitor degradation products (e.g., diketopiperazine derivatives) via forced degradation under acidic (0.1M HCl), alkaline (0.1M NaOH), and oxidative (3% H2O2) conditions. Quantify using validated stability-indicating HPLC methods .

Q. Conflict Resolution in Data Interpretation

Q. How to resolve contradictions between in vitro dissolution and in vivo bioavailability data for this compound tablets?

  • Methodological Answer : Perform IVIVC (In Vitro-In Vivo Correlation) studies using Wagner-Nelson or deconvolution methods. If correlation is weak (R<sup>2</sup> < 0.85), re-evaluate dissolution conditions (e.g., surfactant addition in media to mimic intestinal fluid) or investigate permeation enhancers in vivo .

Properties

IUPAC Name

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F6N5O.ClH/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;/h4,6,9H,1-3,5,7,23H2;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXSHNOORJKXDW-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF6N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486459-71-6
Record name Sitagliptin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0486459716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-3-Amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butane-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SITAGLIPTIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IEL0A0OS7E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Sitagliptin Hydrochloride
Sitagliptin Hydrochloride
Sitagliptin Hydrochloride
Sitagliptin Hydrochloride

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